Pirazmonam

Übersicht

Beschreibung

Pirazomonam ist ein potentes Antibiotikum der Monobaktam-Klasse, das gegen gramnegative Bakterien wirkt. Es ist besonders wirksam gegen Pseudomonas aeruginosa und andere Pseudomonas-Arten. Es zeigt im Allgemeinen eine geringe Aktivität gegen grampositive aerobe Bakterien und anaerobe Bakterien . Pirazomonam ist ein Siderophor-Monobaktam, d. h. es nutzt bakterielle Eisenaufnahme-Systeme, um seine antibakterielle Wirkung zu entfalten .

Herstellungsmethoden

Pirazomonam wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Einarbeitung eines Beta-Laktam-Rings und einer Eisen-chelatbildenden Gruppe beinhalten. Die Synthese erfolgt typischerweise in folgenden Schritten:

Bildung des Beta-Laktam-Rings: Dies wird durch eine Cyclisierungsreaktion erreicht, die geeignete Vorläuferstoffe verwendet.

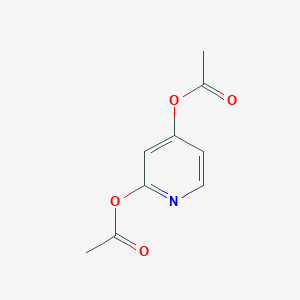

Anbindung der Eisen-chelatbildenden Gruppe: Eine 3-Hydroxy-4-Pyridinon-Gruppe wird an den Beta-Laktam-Ring angehängt, um die Siderophor-Struktur zu bilden.

Industrielle Produktionsmethoden für Pirazomonam umfassen die großtechnische Synthese unter optimierten Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Wirksamkeit und Sicherheit des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

Pirazmonam is synthesized through a series of chemical reactions that involve the incorporation of a beta-lactam ring and an iron-chelating group. The synthetic route typically involves the following steps:

Formation of the beta-lactam ring: This is achieved through a cyclization reaction involving appropriate precursors.

Attachment of the iron-chelating group: A 3-hydroxy-4-pyridinone group is attached to the beta-lactam ring to form the siderophore structure.

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the efficacy and safety of the final product.

Analyse Chemischer Reaktionen

Pirazomonam unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Der Beta-Laktam-Ring kann durch Beta-Laktamase-Enzyme hydrolysiert werden, was zur Inaktivierung des Antibiotikums führt.

Oxidation und Reduktion: Die Eisen-chelatbildende Gruppe kann Redoxreaktionen unterliegen, die für ihre Siderophor-Aktivität entscheidend sind.

Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere am Beta-Laktam-Ring und an der Eisen-chelatbildenden Gruppe.

Häufig verwendete Reagenzien in diesen Reaktionen sind Wasser (für die Hydrolyse), Oxidations- und Reduktionsmittel (für Redoxreaktionen) und verschiedene Nukleophile (für Substitutionsreaktionen). Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pirazomonam hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um Beta-Laktam-Antibiotika und ihre Wechselwirkungen mit Beta-Laktamase-Enzymen zu untersuchen.

Biologie: Forscher verwenden Pirazomonam, um bakterielle Eisenaufnahme-Systeme und die Rolle von Siderophoren in der bakteriellen Physiologie zu untersuchen.

Medizin: Pirazomonam wird auf sein Potenzial zur Behandlung von Infektionen untersucht, die durch gramnegative Bakterien, insbesondere Pseudomonas aeruginosa, verursacht werden.

Industrie: Die Verbindung wird bei der Entwicklung neuer antibakterieller Wirkstoffe und bei der Untersuchung von Antibiotikaresistenzmechanismen eingesetzt

Wirkmechanismus

Pirazomonam entfaltet seine antibakterielle Wirkung durch die Hemmung der bakteriellen Zellwandsynthese. Es bindet an Penicillin-bindende Proteine (PBPs) in der bakteriellen Zellwand und verhindert so die Vernetzung von Peptidoglykan-Ketten, die für die Integrität der Zellwand essentiell ist. Dies führt zur Zelllyse und zum Tod der Bakterien .

Die Eisen-chelatbildende Gruppe von Pirazomonam ermöglicht es der Verbindung, bakterielle Eisenaufnahme-Systeme zu kapern, wodurch der Eintritt in die Bakterienzellen erleichtert wird. Diese „Trojanisches Pferd“-Strategie verstärkt seine antibakterielle Aktivität gegen gramnegative Bakterien .

Wirkmechanismus

Pirazmonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

The iron-chelating group of this compound allows it to hijack bacterial iron uptake systems, facilitating its entry into bacterial cells. This “Trojan Horse” strategy enhances its antibacterial activity against gram-negative bacteria .

Vergleich Mit ähnlichen Verbindungen

Pirazomonam ähnelt anderen Monobaktam-Antibiotika, wie z. B. Aztreonam. Es ist einzigartig aufgrund seiner hohen intrinsischen Aktivität gegen Pseudomonas aeruginosa und seiner Siderophor-Struktur, die seine antibakterielle Wirksamkeit verstärkt .

Ähnliche Verbindungen

Aztreonam: Ein weiteres Monobaktam-Antibiotikum mit Aktivität gegen gramnegative Bakterien.

Ceftazidim: Ein Cephalosporin-Antibiotikum mit Aktivität gegen Pseudomonas aeruginosa.

Meropenem: Ein Carbapenem-Antibiotikum mit breitem Wirkungsspektrum gegen gramnegative und grampositive Bakterien.

Die einzigartige Siderophor-Struktur von Pirazomonam und seine hohe Aktivität gegen Pseudomonas aeruginosa machen es zu einer wertvollen Verbindung im Kampf gegen antibiotikaresistente bakterielle Infektionen .

Eigenschaften

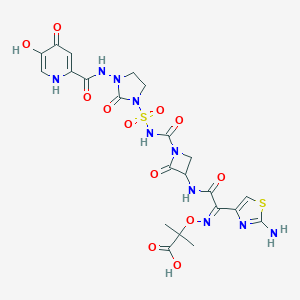

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N10O12S2/c1-22(2,18(38)39)44-28-14(11-8-45-19(23)26-11)16(36)25-10-7-30(17(10)37)20(40)29-46(42,43)32-4-3-31(21(32)41)27-15(35)9-5-12(33)13(34)6-24-9/h5-6,8,10,34H,3-4,7H2,1-2H3,(H2,23,26)(H,24,33)(H,25,36)(H,27,35)(H,29,40)(H,38,39)/b28-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSPWQGYERHATM-MUXKCCDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N10O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108319-07-9 | |

| Record name | Pirazmonam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIRAZMONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S3Z442A8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

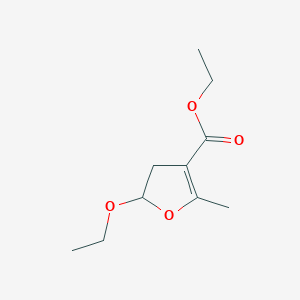

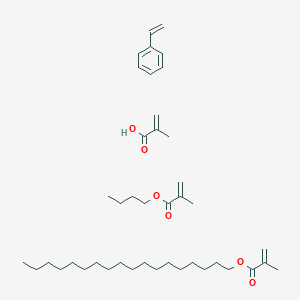

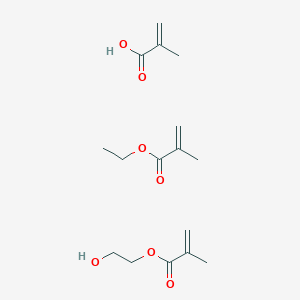

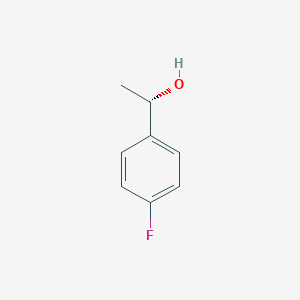

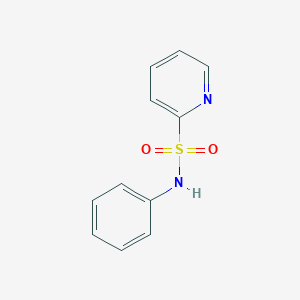

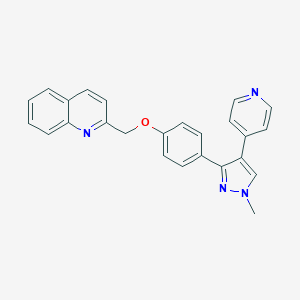

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]-](/img/structure/B12005.png)

![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)